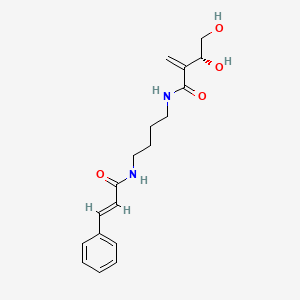
grandiamide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
grandiamide D is a natural product found in Aphanamixis polystachya with data available.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anthelmintic Activity
Recent studies have highlighted the anthelmintic properties of Grandiamide D, particularly in relation to its interactions with parasitic receptors. Research has shown that this compound exhibits significant inhibitory effects on larval motility. For instance, ethanol extracts containing this compound demonstrated a 98% inhibition rate on L1 larvae at a concentration of 7.5 mg/mL, outperforming traditional treatments like levamisole .
1.2 Mechanism of Action
The compound interacts with various amino acid residues in receptor proteins, forming strong hydrogen bonds through its carbonyl and hydroxyl groups. This interaction is crucial for inhibiting the hatching of parasitic eggs and reducing larval motility, making it a promising candidate for developing new anthelmintic drugs .
Synthesis and Structural Insights
2.1 Synthesis Pathways
The synthesis of this compound has been achieved through several methods, including a unified strategy utilizing the Baylis–Hillman reaction. This method allows for the efficient production of this compound alongside other related compounds like dasyclamide and gigantamide A . The synthesis process involves key intermediates that are selectively protected to ensure high yields and purity.
2.2 Structural Characteristics
The structural analysis of this compound reveals a complex arrangement conducive to biological activity. Its molecular structure facilitates interactions with biological targets, enhancing its efficacy as a therapeutic agent .
Biological Research Applications
3.1 Targeting Integrins
This compound has been explored for its potential to target integrins, which are critical in cell adhesion and signaling pathways. By modifying drug delivery systems with this compound, researchers aim to improve the targeting efficiency of therapeutic agents to specific tissues, particularly in cancer treatment .
3.2 Tissue Engineering
In tissue engineering applications, this compound can be utilized to enhance cell adhesion on biomaterials. Its integration into scaffolds may facilitate tissue regeneration by promoting cellular interactions necessary for tissue development and repair .
Case Studies
Eigenschaften
Molekularformel |
C18H24N2O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(3R)-3,4-dihydroxy-2-methylidene-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]butanamide |
InChI |
InChI=1S/C18H24N2O4/c1-14(16(22)13-21)18(24)20-12-6-5-11-19-17(23)10-9-15-7-3-2-4-8-15/h2-4,7-10,16,21-22H,1,5-6,11-13H2,(H,19,23)(H,20,24)/b10-9+/t16-/m0/s1 |
InChI-Schlüssel |
WOTLWTYQIXFLFZ-SCOAYWHSSA-N |
Isomerische SMILES |
C=C([C@H](CO)O)C(=O)NCCCCNC(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
C=C(C(CO)O)C(=O)NCCCCNC(=O)C=CC1=CC=CC=C1 |
Synonyme |
grandiamide D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















